In Vitro PDE4 Enzymatic Potency: 5-Fold More Potent than Cilomilast
In PDE4 enzymatic assays using freshly prepared PDE4 enzyme from human polymorphonuclear leukocytes (PMNL), Lirimilast (BAY 19-8004) demonstrated an IC50 of 49 nM and was reported to be 5-fold more potent than the comparator PDE4 inhibitor Cilomilast [1]. Lirimilast was equipotent with CDP-840 in the same assay system .
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | Cilomilast (specific IC50 value not provided in source, but relative potency reported as 5-fold difference) |
| Quantified Difference | 5-fold more potent than Cilomilast |
| Conditions | PDE4 enzyme freshly prepared from human PMNL |
Why This Matters
Higher enzymatic potency may translate to lower required doses or enhanced anti-inflammatory efficacy in cellular and in vivo models, making Lirimilast a preferred tool for exploring PDE4-mediated pathways with greater sensitivity.
- [1] 001chemical.com. CAS No. 329306-27-6, Lirimilast. In Vitro data. View Source
